REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=O)=[CH:5][CH:4]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]#[N:23])=[CH:17][CH:16]=1.[Li+].CC([N-]C(C)C)C>C1COCC1>[NH2:23][C:22]1[C:5]2[C:6](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[C:7](=[O:9])[C:21]=1[C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water and most of the THF
|
Type
|
CUSTOM
|
Details
|
was removed via vacuum
|
Type
|
FILTRATION
|
Details
|
The crude aminoindenone was then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C2=CC=C(C=C12)OC)=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |